![molecular formula C19H12ClFN2O2S B2486137 1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326912-08-6](/img/structure/B2486137.png)
1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives, including the compound , typically involves multi-step chemical processes that ensure the incorporation of specific functional groups to achieve the desired molecular structure. For example, the synthesis may start with the cyclization of ethyl 2-aminothiophene-3-carboxylate with 3-chloro-4-fluoro aniline, leading to key intermediates such as 3-(3-chloro-4-fluorophenyl) thieno [2, 3-d]pyrimidine-2, 4(1H, 3H)-dione. This step is crucial for introducing the chloro and fluoro substituents at specific positions on the thieno[2,3-d]pyrimidine core structure, which is a common strategy in synthesizing such compounds (More et al., 2013).
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives, including the target compound, is characterized by X-ray crystallography, revealing the precise arrangement of atoms and functional groups. The structural determination often shows the presence of intermolecular hydrogen bonds, which contribute to the compound's stability. For example, similar compounds have been found to crystallize with dimethylformamide solvates, forming centrosymmetric dimers linked by N-H...O hydrogen bonds (Low et al., 2004).
Chemical Reactions and Properties
The chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their functional groups, which participate in various chemical reactions. These compounds are known for their ability to undergo nucleophilic substitution reactions, allowing further functionalization of the molecule. For instance, the nucleophilic substitution of 3-(3-chloro-4-fluorophenyl) thieno[2,3-d]pyrimidine-2,4-dione with different aromatic amines leads to the formation of substituted thienopyrimidines, showcasing the compound's versatile chemical reactivity (More et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of substituted thienopyrimidines, including 1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, involves several steps starting from basic thiophene derivatives. These compounds are synthesized via intermediate stages, often involving cyclization and nucleophilic substitution reactions to introduce various functional groups and achieve desired structural properties. The characterization of these compounds typically utilizes techniques like melting point determination, thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures and purity (More et al., 2013).
Potential Biological Activities
Thieno[3,2-d]pyrimidine derivatives are investigated for a range of biological activities, stemming from their potential therapeutic applications:
Antibacterial Activity : The synthesized thienopyrimidines have been evaluated for their antibacterial efficacy. Research into various substituted thieno[3,2-d]pyrimidines has shown promising results in inhibiting the growth of certain bacterial strains, indicating their potential as antibacterial agents (More et al., 2013).
Urease Inhibition : Some derivatives are studied for their urease inhibitory activity, which is significant for the development of treatments against diseases caused by urease-producing pathogens. A study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones demonstrated varying degrees of urease inhibition, highlighting the structure-activity relationship essential for designing potent inhibitors (Rauf et al., 2010).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-15-7-2-1-4-12(15)11-22-16-8-9-26-17(16)18(24)23(19(22)25)14-6-3-5-13(21)10-14/h1-10,16-17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXQVKXZBBROJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

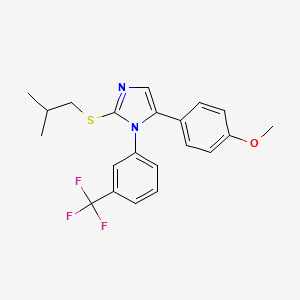
![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)
![Methyl 3-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2486059.png)
![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)
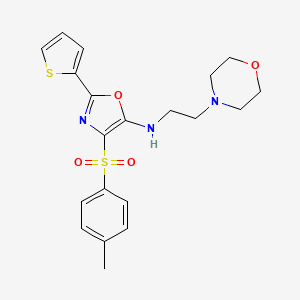

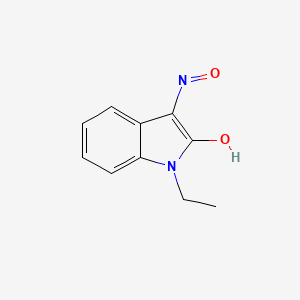

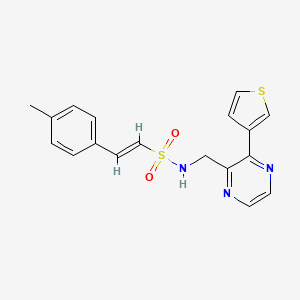
![N-(2-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2486068.png)

![4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2486071.png)
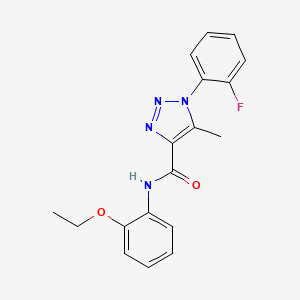
![[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2486076.png)